2-(2-氨基环戊基)异吲哚啉-1,3-二酮

描述

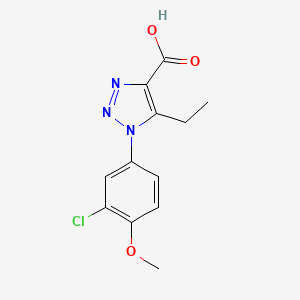

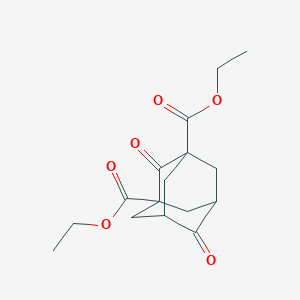

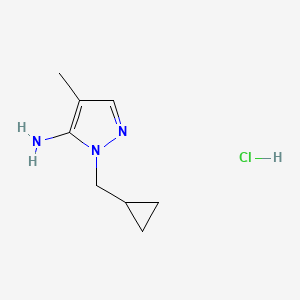

“2-(2-Aminocyclopentyl)isoindoline-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is a type of N-substituted imide . These derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . They can be synthesized using simple heating and relatively quick solventless reactions . For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was synthesized and showed the most inhibitory effect on the viability of cancer cells .Molecular Structure Analysis

Isoindoline-1,3-dione derivatives have a common structure of –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo . The structure of these compounds was established based on their elemental analyses and spectral data .Chemical Reactions Analysis

The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学研究应用

药物合成

2-(2-氨基环戊基)异吲哚啉-1,3-二酮: 衍生物因其在药物合成中的潜在用途而被广泛研究。 异吲哚啉核与氨基环戊基的结合,为开发新型治疗剂提供了多功能的支架 。研究人员一直在探索这些化合物的构效关系,以发掘其作为治疗各种疾病的药物的潜力。

除草剂

2-(2-氨基环戊基)异吲哚啉-1,3-二酮的化学结构使其成为开发除草剂的候选化合物。 它的反应活性允许合成能够作为不想要植物和杂草的生长抑制剂的衍生物,为农业化学提供了一条新途径 。

着色剂和染料

异吲哚啉衍生物以其在生产着色剂和染料中的应用而闻名。 2-(2-氨基环戊基)异吲哚啉-1,3-二酮的独特性质可以导致具有特定吸收特性的新型染料的开发,这些染料在纺织和涂料行业中很有用 。

聚合物添加剂

将2-(2-氨基环戊基)异吲哚啉-1,3-二酮掺入聚合物中可以增强其性能。 作为添加剂,它可以提高各种聚合物基材料的热稳定性、抗紫外线性和机械强度 。

有机合成

该化合物是作为有机合成中的结构单元。 它的反应活性能够构建复杂的分子结构,这在合成天然产物和其他生物活性分子中至关重要 。

光致变色材料

2-(2-氨基环戊基)异吲哚啉-1,3-二酮: 在开发光致变色材料方面具有潜在的应用。 这些材料在暴露于光线后会改变颜色,可用于智能窗户、太阳镜和光学数据存储设备 。

多巴胺受体调节

研究表明,某些异吲哚啉-1,3-二酮衍生物可以调节多巴胺受体,表明其作为抗精神病药物的潜在应用。 这可能导致帕金森病和精神分裂症等疾病的新疗法 。

阿尔茨海默病治疗

异吲哚啉-1,3-二酮衍生物对β-淀粉样蛋白聚集的抑制表明其在治疗阿尔茨海默病方面的潜在能力。 鉴于对有效阿尔茨海默病疗法的迫切需求,这种应用特别有希望 。

作用机制

Target of Action

The primary target of 2-(2-Aminocyclopentyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

2-(2-Aminocyclopentyl)isoindoline-1,3-dione interacts with the human dopamine receptor D2 at its allosteric binding site . The interaction involves several important amino acid residues . .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Aminocyclopentyl)isoindoline-1,3-dione are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 The compound may influence the signaling pathways downstream of this receptor, potentially affecting processes such as motor control and reward mechanisms

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which 2-(2-aminocyclopentyl)isoindoline-1,3-dione belongs, have favorable properties as ligands of the dopamine receptor d2 . This suggests that they may have suitable bioavailability for therapeutic use.

Result of Action

One study found that a compound from the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Aminocyclopentyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to the dopaminergic system.

Action Environment

It’s worth noting that the synthesis of isoindoline derivatives has been achieved under solventless conditions , suggesting that the compound may be relatively stable under a variety of conditions

属性

IUPAC Name |

2-(2-aminocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVQOEHGGLXDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)